3-フルオロ-N-[3-(2-オキソピペリジン-1-イル)フェニル]ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C18H17FN2O2 and its molecular weight is 312.344. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです! 3-フルオロ-N-[3-(2-オキソピペリジン-1-イル)フェニル]ベンザミドの科学研究における応用に関する包括的な分析を以下に示します。
薬理学研究
3-フルオロ-N-[3-(2-オキソピペリジン-1-イル)フェニル]ベンザミドは、薬理学的研究において、治療薬としての可能性を調べるために頻繁に使用されます。研究者は、さまざまな受容体に対する結合親和性とその生物学的経路の調節における有効性を調べます。 この化合物のユニークな構造により、特定の標的に相互作用することができ、創薬のための貴重な候補となっています .
がん研究
腫瘍学では、この化合物は、その潜在的な抗がん特性について研究されています。研究者は、がん細胞の増殖を阻害し、アポトーシス(プログラムされた細胞死)を誘導する能力を調べます。 さまざまながん細胞株に対する有効性を評価し、化学療法剤としての可能性に関する洞察を得ています .
神経科学
3-フルオロ-N-[3-(2-オキソピペリジン-1-イル)フェニル]ベンザミドは、神経科学研究において、中枢神経系への影響を調べるために使用されます。科学者は、神経保護剤としての可能性と神経伝達物質系の調節能力を調査します。 この研究は、アルツハイマー病やパーキンソン病などの神経疾患の新しい治療法につながる可能性があります .
炎症と免疫学
この化合物は、その抗炎症特性についても研究されています。研究者は、炎症性経路への影響とさまざまなモデルにおける炎症を軽減する可能性を調べます。 この研究は、関節リウマチや炎症性腸疾患などの炎症性疾患の新しい治療法を開発するために不可欠です .
代謝性疾患
代謝研究の分野では、3-フルオロ-N-[3-(2-オキソピペリジン-1-イル)フェニル]ベンザミドは、代謝経路を調節する可能性について調査されています。研究者は、グルコース代謝、脂質代謝、インスリン感受性への影響を調べます。 この研究は、糖尿病や肥満などの代謝性疾患の新しい治療法につながる可能性があります .
抗菌研究
3-フルオロ-N-[3-(2-オキソピペリジン-1-イル)フェニル]ベンザミドは、その抗菌特性についても研究されています。研究者は、さまざまな細菌および真菌病原体に対する有効性をテストします。 この研究は、耐性菌株に対抗する新しい抗菌剤を開発するために不可欠です .
毒性学研究
最後に、この化合物は、毒性学研究において、その安全性プロファイルを評価するために使用されます。研究者は、さまざまな生物学的システムにおける毒性を評価し、その潜在的な副作用を特定します。 この情報は、この化合物から誘導された新しい治療薬の安全性を確保するために不可欠です .
作用機序
Target of Action
The primary target of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (fXa) . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
This compound interacts with Factor Xa, inhibiting its activity . The inhibition of Factor Xa prevents the formation of the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin .
Biochemical Pathways
By inhibiting Factor Xa, 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This results in a decrease in the cleavage of fibrinogen to fibrin, thus inhibiting clot formation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability, low clearance, and a small volume of distribution . These properties suggest that 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide may also have favorable pharmacokinetic properties.
Result of Action
The inhibition of Factor Xa by 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide results in a decrease in thrombin generation . This leads to a reduction in the conversion of fibrinogen to fibrin, ultimately inhibiting clot formation .
生化学分析
Biochemical Properties
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as factor Xa, a crucial enzyme in the coagulation cascade . Factor Xa, in conjunction with nonenzymatic cofactor Va and calcium ions on the phospholipid surface of platelets or endothelial cells, forms the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . This interaction highlights the compound’s potential as an anticoagulant agent.
Cellular Effects
The effects of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with factor Xa indirectly inhibits platelet aggregation by reducing thrombin generation . This reduction in thrombin generation can lead to altered cell signaling pathways and changes in gene expression related to coagulation and inflammation.
Molecular Mechanism
At the molecular level, 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of factor Xa by binding to its active site, thereby preventing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, leading to anticoagulant effects. Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against factor Xa over extended periods, although its stability may vary depending on environmental conditions . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anticoagulant effects without significant degradation.
Dosage Effects in Animal Models
The effects of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits factor Xa and reduces thrombin generation without causing adverse effects . At higher doses, toxic effects such as excessive bleeding and disruption of normal coagulation processes have been observed . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety.
Metabolic Pathways
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, affecting its overall pharmacological profile. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body.
Transport and Distribution
The transport and distribution of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and its ability to modulate cellular processes.
特性
IUPAC Name |
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-6-3-5-13(11-14)18(23)20-15-7-4-8-16(12-15)21-10-2-1-9-17(21)22/h3-8,11-12H,1-2,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGONWWMZCVQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。